molecular formula C12H7BrClFO3S B1443442 3-Bromo-4-(4-fluorophenoxy)benzene-1-sulfonyl chloride CAS No. 1283859-52-8

3-Bromo-4-(4-fluorophenoxy)benzene-1-sulfonyl chloride

Cat. No. B1443442
M. Wt: 365.6 g/mol
InChI Key: YFXVQQOKLWSNRF-UHFFFAOYSA-N
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Description

“3-Bromo-4-(4-fluorophenoxy)benzene-1-sulfonyl chloride” is a synthetic reactant used in a wide range of scientific experiments. It has a CAS Number of 1283859-52-8 . The molecular weight of this compound is 365.61 .


Molecular Structure Analysis

The IUPAC name for this compound is 3-bromo-4-(4-fluorophenoxy)benzenesulfonyl chloride . The InChI code for this compound is 1S/C12H7BrClFO3S/c13-11-7-10(19(14,16)17)5-6-12(11)18-9-3-1-8(15)2-4-9/h1-7H .


Physical And Chemical Properties Analysis

The compound is a powder and it is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Reactions

Compounds like 3-Bromo-4-(4-fluorophenoxy)benzene-1-sulfonyl chloride serve as key intermediates in organic synthesis, offering a versatile platform for constructing complex molecular structures. For example, sulfonyl chlorides, closely related to the compound , are critical in synthesizing sulfonamides and sulfones, which are prevalent in pharmaceuticals, dyes, and polymers.

  • Sulfonylation Reagents : New fluorosulfonylation reagents, such as 1-bromoethene-1-sulfonyl fluoride, offer unique electrophilic properties for regioselective synthesis, enriching the toolkit for constructing functionalized isoxazoles with sulfonyl fluoride moieties (Leng & Qin, 2018).
  • Alkaline Fusion Reactions : Alkaline fusion of halodiphenyl sulfones, a process related to manipulating sulfonyl chlorides, leads to various aromatic compounds, illustrating the transformation capabilities of these functional groups under specific conditions (Furukawa & Ōae, 1968).

Catalysis and Polymerization

The structural elements of 3-Bromo-4-(4-fluorophenoxy)benzene-1-sulfonyl chloride contribute to catalysis and polymerization processes, indicating its potential utility in developing advanced materials.

  • Polymerization Catalysts : Research into magnesium complexes incorporated by sulfonate phenoxide ligands demonstrates their efficiency in catalyzing the ring-opening polymerization of ε-caprolactone and trimethylene carbonate, leading to polymers with controlled molecular weights and narrow polydispersity indices (Chen et al., 2010).

Antioxidant Properties

Bromophenols, structurally related to the compound of interest, exhibit significant antioxidant activity, suggesting potential applications in food preservation and medicinal chemistry.

  • Natural Antioxidants : Studies on marine red algae have uncovered bromophenols with potent antioxidant activities, stronger than conventional antioxidants like BHT and ascorbic acid, highlighting the value of halogenated compounds in developing natural antioxidant sources (Li et al., 2011).

Safety And Hazards

The compound has been classified with the signal word “Danger” and it has hazard statements H302 and H314 . The precautionary statements associated with this compound are P260, P264, P270, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P330, P363, P405, and P501 .

properties

IUPAC Name

3-bromo-4-(4-fluorophenoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrClFO3S/c13-11-7-10(19(14,16)17)5-6-12(11)18-9-3-1-8(15)2-4-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXVQQOKLWSNRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)S(=O)(=O)Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrClFO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(4-fluorophenoxy)benzene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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